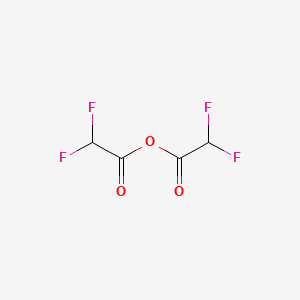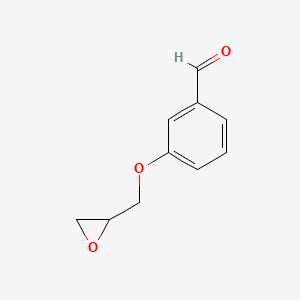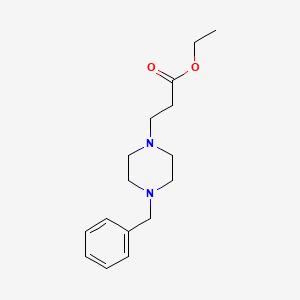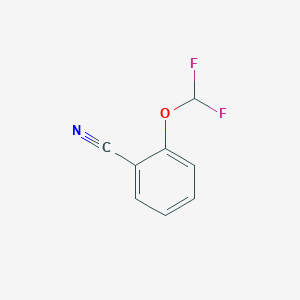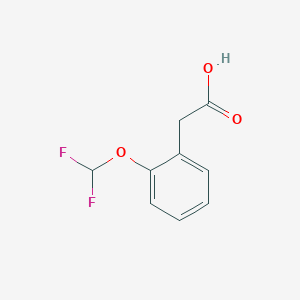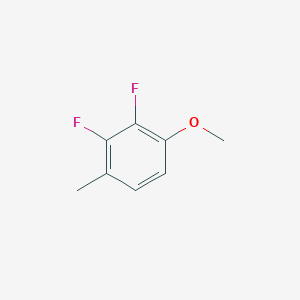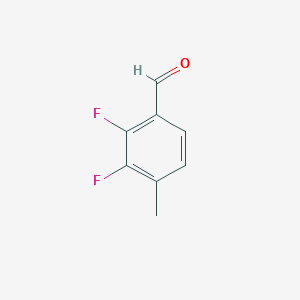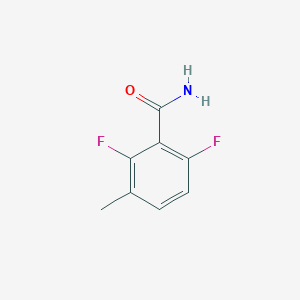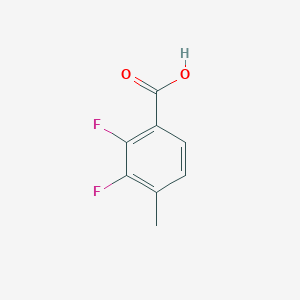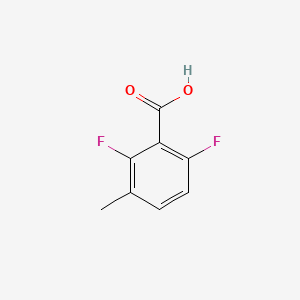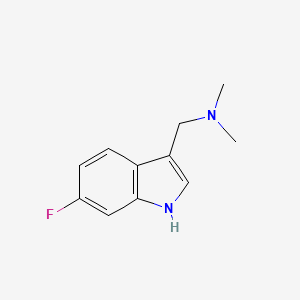
6-フルオログラミン
概要
説明
1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine is a useful research compound. Its molecular formula is C11H13FN2 and its molecular weight is 192.23 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
6-フルオログラミン:科学研究における応用に関する包括的な分析
5-HT6受容体拮抗薬の合成: 6-フルオログラミンは、5-HT6受容体拮抗薬の合成に使用されます。これらの化合物は、5-HT6受容体を遮断し、アルツハイマー病、うつ病、統合失調症などの様々な神経学的および精神医学的疾患の治療の可能性について研究されています .
β3アゴニストの開発: この化合物は、β3アゴニストの開発にも使用されます。 これらの薬物は、β3アドレナリン受容体を刺激することができ、エネルギー消費量と熱産生における役割のために、肥満や糖尿病などの代謝性疾患の治療における使用について探求されています .
作用機序
Target of Action
6-Fluorogramine, also known as [(6-fluoro-1H-indol-3-yl)methyl]dimethylamine or 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine, is primarily used in the synthesis of 5-HT6 receptor antagonists and beta3 agonists . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, and it is a target for the treatment of cognitive disorders, including Alzheimer’s disease. Beta3 receptors are predominantly found in adipose tissue and the urinary bladder, and their activation can lead to increased lipolysis and relaxation of the detrusor muscle in the bladder .
Mode of Action
Given its use in the synthesis of 5-ht6 receptor antagonists and beta3 agonists, it is likely that it interacts with these targets, leading to changes in their activity .
Biochemical Pathways
Given its role in the synthesis of 5-ht6 receptor antagonists and beta3 agonists, it is likely involved in the serotonin signaling pathway and the adrenergic signaling pathway .
Result of Action
Given its use in the synthesis of 5-ht6 receptor antagonists and beta3 agonists, it is likely that it has effects on serotonin signaling and adrenergic signaling .
Action Environment
It is known that the compound should be stored at 5°c and protected from light .
生化学分析
Biochemical Properties
1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with microtubules, which are essential components of the cytoskeleton . The nature of these interactions often involves binding to specific sites on the microtubules, leading to alterations in their stability and function. Additionally, this compound can inhibit certain enzymes, thereby modulating biochemical pathways and cellular processes.
Cellular Effects
The effects of 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine on cells are multifaceted. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce G2/M phase arrest in colorectal cancer cells by downregulating cyclin B1 expression . This arrest can lead to the inhibition of cell proliferation and induction of apoptosis. Furthermore, the compound’s impact on gene expression can result in the modulation of various cellular processes, including metabolism and cell cycle regulation.
Molecular Mechanism
At the molecular level, 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as microtubules . This binding can lead to the stabilization or destabilization of microtubules, affecting their function. Additionally, the compound can inhibit or activate specific enzymes, leading to changes in biochemical pathways. For instance, its interaction with microtubules can result in the inhibition of cell division, thereby exerting cytotoxic effects on cancer cells.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has been observed to maintain its stability under specific conditions, ensuring its efficacy in biochemical assays . Prolonged exposure to certain environmental factors can lead to its degradation, potentially reducing its effectiveness. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
In animal models, the effects of 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine vary with different dosages. At lower doses, the compound has been observed to exert therapeutic effects without significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to vital organs. Threshold effects have been identified, indicating the optimal dosage range for achieving therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . These interactions can influence metabolic flux and metabolite levels, thereby affecting the overall metabolic state of the cell. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further modulate its biochemical effects.
Transport and Distribution
The transport and distribution of 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine within cells and tissues are critical for its function. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects. For instance, its accumulation in the nucleus can lead to changes in gene expression, while its presence in the cytoplasm can affect cellular signaling pathways.
特性
IUPAC Name |
1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c1-14(2)7-8-6-13-11-5-9(12)3-4-10(8)11/h3-6,13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAOUYLDLVHKKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379050 | |
| Record name | 6-Fluorogramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343-93-1 | |
| Record name | 6-Fluorogramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 343-93-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-Fluorogramine in organic synthesis?
A1: 6-Fluorogramine is a crucial intermediate in the synthesis of 6-fluoroindole-3-acetonitrile []. This particular acetonitrile derivative is a valuable building block for various pharmaceutical compounds. The research highlights a simplified, two-step synthetic route for 6-fluoroindole-3-acetonitrile using 6-Fluorogramine as a key intermediate.
Q2: Could you elaborate on the synthesis of 6-Fluorogramine as described in the research?
A2: The research outlines the synthesis of 6-Fluorogramine as the first step in their method for producing 6-fluoroindole-3-acetonitrile []. This step involves reacting 6-fluoroindole with dimethylamine hydrochloride and paraformaldehyde in an organic solvent under reflux conditions. The specific molar ratios and reaction conditions are detailed in the paper.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
